molecular formula C12H20N2O2 B14626512 N-(2-Methylbutyl)-N-(4-methyl-1,3-oxazol-2-yl)propanamide CAS No. 57068-42-5

N-(2-Methylbutyl)-N-(4-methyl-1,3-oxazol-2-yl)propanamide

Cat. No.: B14626512
CAS No.: 57068-42-5
M. Wt: 224.30 g/mol
InChI Key: WKFCSCKLEBGCGA-UHFFFAOYSA-N
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Description

N-(2-Methylbutyl)-N-(4-methyl-1,3-oxazol-2-yl)propanamide is an organic compound that belongs to the class of amides This compound features a propanamide backbone with substituents including a 2-methylbutyl group and a 4-methyl-1,3-oxazol-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methylbutyl)-N-(4-methyl-1,3-oxazol-2-yl)propanamide can be achieved through a multi-step process:

    Formation of 4-methyl-1,3-oxazole: This can be synthesized from appropriate starting materials such as 4-methyl-2-aminophenol and formic acid under acidic conditions.

    Amidation Reaction: The 4-methyl-1,3-oxazole can then be reacted with 2-methylbutylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond.

    Final Product Formation: The intermediate product is then reacted with propanoyl chloride under basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions could target the amide bond, potentially converting it to an amine.

    Substitution: The oxazole ring may participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted oxazole derivatives.

Scientific Research Applications

N-(2-Methylbutyl)-N-(4-methyl-1,3-oxazol-2-yl)propanamide may have applications in various scientific fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Exploration as a potential therapeutic agent due to its unique structural features.

    Industry: Use in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-Methylbutyl)-N-(4-methyl-1,3-oxazol-2-yl)propanamide would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxazole ring and amide bond could play crucial roles in these interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Methylbutyl)-N-(1,3-oxazol-2-yl)propanamide: Lacks the 4-methyl group on the oxazole ring.

    N-(2-Methylbutyl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide: Contains a thiazole ring instead of an oxazole ring.

    N-(2-Methylbutyl)-N-(4-methyl-1,3-oxazol-2-yl)acetamide: Has an acetamide backbone instead of a propanamide backbone.

Uniqueness

The presence of both the 2-methylbutyl group and the 4-methyl-1,3-oxazol-2-yl group in N-(2-Methylbutyl)-N-(4-methyl-1,3-oxazol-2-yl)propanamide may confer unique chemical and biological properties, such as enhanced binding affinity to specific targets or improved stability under certain conditions.

Properties

CAS No.

57068-42-5

Molecular Formula

C12H20N2O2

Molecular Weight

224.30 g/mol

IUPAC Name

N-(2-methylbutyl)-N-(4-methyl-1,3-oxazol-2-yl)propanamide

InChI

InChI=1S/C12H20N2O2/c1-5-9(3)7-14(11(15)6-2)12-13-10(4)8-16-12/h8-9H,5-7H2,1-4H3

InChI Key

WKFCSCKLEBGCGA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CN(C1=NC(=CO1)C)C(=O)CC

Origin of Product

United States

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